molecular formula C25H22ClN3O2S B2520113 3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline CAS No. 866844-31-7

3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline

Cat. No. B2520113
CAS RN: 866844-31-7
M. Wt: 463.98
InChI Key: ZKQNPIIWQZRJKH-UHFFFAOYSA-N
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Description

The compound "3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents. The compound appears to be a complex molecule that may have been synthesized for the purpose of evaluating its chemical and biological properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the preparation of a related compound, 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, was achieved through a five-step reaction process with an overall yield of 34.3% . The synthesis involved a modified Claisen ester condensation, saponification, decarboxylation, and a substitution reaction. This suggests that the synthesis of "3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline" could also involve multiple steps, each requiring careful optimization to achieve the desired product.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is often modified with various substituents that can significantly alter the compound's properties. For example, the introduction of a piperazine moiety, as seen in the N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives, was found to influence the antibacterial activity of these compounds . The position of substituents, such as chlorine atoms, can dramatically affect the biological activity, indicating the importance of the molecular structure in the compound's function.

Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions, which are essential for their synthesis and modification. The reactions can include nucleophilic substitutions, condensations, and complexation with metal ions. For instance, the synthesis of benzimidazo[1,2-a]quinolines involved reactions that allowed for the evaluation of their chemosensor activity towards metal ions . These reactions are crucial for tailoring the properties of the quinoline derivatives for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. These properties include solubility, melting point, and the ability to form complexes with metals, which can be exploited for applications such as chemosensors. The spectroscopic characterization of benzimidazo[1,2-a]quinolines revealed their potential as pH sensors and their selectivity towards certain metal cations . These properties are essential for understanding the behavior of the compound in different environments and for predicting its reactivity and stability.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Research has shed light on the reactions of 3-benzenesulfonyloxyalloxazine and its analogs, highlighting the versatility of these compounds in producing a range of derivatives through nucleophilic reactions. These reactions yield various products like carboxy-s-triazolo[4,3-a]quinoxalin-1(2H)-ones, esters, amides, and more, depending on the size of the amine and reaction conditions, showcasing the compound's utility in synthetic organic chemistry (Hamby & Bauer, 1987).

Medicinal Chemistry and Drug Design

The structural core of 7-chloro-4-(piperazin-1-yl)quinoline, closely related to the compound , serves as a pivotal scaffold in medicinal chemistry. This structure has been found to exhibit a wide range of pharmacological profiles, including antimalarial, antiparasitic, anti-HIV, and anticancer activities. Such diversity underscores the compound's potential in the design and development of new therapeutic agents (El-Azzouny et al., 2020).

Biochemical Applications

Innovative compounds synthesized from benzimidazo[1,2-a]quinolines, which share a resemblance to the compound of interest, have been studied for their potential as fluorescent probes for DNA detection. This application is particularly noteworthy in the context of biochemical research and diagnostics, where the precise detection and analysis of nucleic acids are crucial (Perin et al., 2011).

Pharmacokinetics and Drug Metabolism

The preparation of radiolabeled derivatives of quinoline compounds, such as 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, for pharmacokinetic and pharmacodynamic evaluation, exemplifies the compound's relevance in studying drug metabolism and distribution within biological systems (Wang et al., 1995).

properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2S/c26-19-7-6-8-20(17-19)28-13-15-29(16-14-28)25-22-11-4-5-12-23(22)27-18-24(25)32(30,31)21-9-2-1-3-10-21/h1-12,17-18H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQNPIIWQZRJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline

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